molecular formula C23H19N3O3S3 B11639070 Methyl 2-{[2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-ylsulfanyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate

Methyl 2-{[2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-ylsulfanyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate

Cat. No.: B11639070
M. Wt: 481.6 g/mol
InChI Key: WUFLXODNIXFMAH-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-ylsulfanyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a pyrimidine ring, and a cyclopentane ring.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-ylsulfanyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include formic acid, triethyl orthoformate, potassium permanganate, hydrogen peroxide, and lithium aluminum hydride. Reaction conditions often involve heating under reflux, using specific catalysts, and maintaining an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .

Scientific Research Applications

Methyl 2-{[2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-ylsulfanyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-{[2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-ylsulfanyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-ylsulfanyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H19N3O3S3

Molecular Weight

481.6 g/mol

IUPAC Name

methyl 4-phenyl-2-[[2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C23H19N3O3S3/c1-29-23(28)19-15(13-6-3-2-4-7-13)10-30-22(19)26-17(27)11-31-20-18-14-8-5-9-16(14)32-21(18)25-12-24-20/h2-4,6-7,10,12H,5,8-9,11H2,1H3,(H,26,27)

InChI Key

WUFLXODNIXFMAH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CSC3=NC=NC4=C3C5=C(S4)CCC5

Origin of Product

United States

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